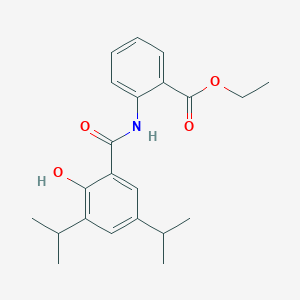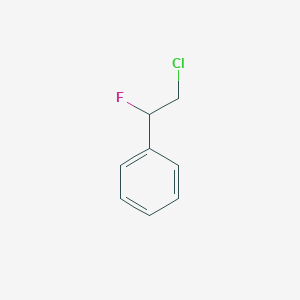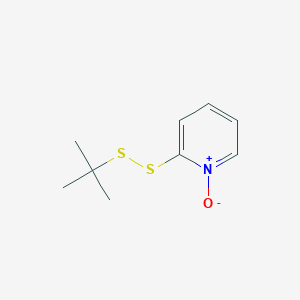![molecular formula C16H13NO2 B14708679 2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile CAS No. 13670-86-5](/img/structure/B14708679.png)
2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile is an organic compound with the molecular formula C16H13NO2 It is characterized by the presence of a methoxyphenyl group, a benzonitrile group, and an oxoethyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and benzonitrile.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with benzonitrile in the presence of a base such as sodium hydroxide to form an intermediate.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or ethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile involves its interaction with specific molecular targets. The oxoethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
類似化合物との比較
Similar Compounds
- 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile
- 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]amino}benzonitrile
- 2-Fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile
Uniqueness
2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the methoxyphenyl and benzonitrile groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
特性
CAS番号 |
13670-86-5 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
2-[2-(4-methoxyphenyl)-2-oxoethyl]benzonitrile |
InChI |
InChI=1S/C16H13NO2/c1-19-15-8-6-12(7-9-15)16(18)10-13-4-2-3-5-14(13)11-17/h2-9H,10H2,1H3 |
InChIキー |
CRGZWLQPHZYWGF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




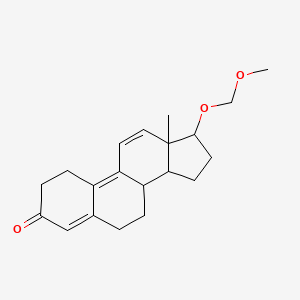





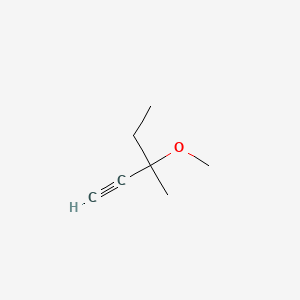
![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)

